Cas no 53948-07-5 (Aristolactam A II)
Aristolactam A II Chemical and Physical Properties
Names and Identifiers
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- Dibenz[cd,f]indol-4(5H)-one,2-hydroxy-1-methoxy-
- Aristolactam AII
- Aristolactam-aii
- AristololactamA
- aristololactam A II
- 2-O-Demethylaristolactam BII
- 6-Demethoxytoussalactam
- [ "" ]
- Aristolactam A II
- CHEBI:228316
- CCRIS 2996
- 14-hydroxy-15-methoxy-10-azatetracyclo[7.6.1.0?,?.0??,??]hexadeca-1(16),2(7),3,5,8,12,14-heptaen-11-one
- NSC615450
- 14-hydroxy-15-methoxy-10-azatetracyclo[7.6.1.0^{2,7.0^{12,16]hexadeca-1(16),2,4,6,8,12,14-heptaen-11-one
- FS-8607
- Dibenz(cd,f)indol-4(5H)-one, 2-hydroxy-1-methoxy-
- 53948-07-5
- CS-0023475
- AKOS028108588
- B0005-476528
- Dibenz[cd,f]indol-4(5H)-one, 2-hydroxy-1-methoxy-
- Aristololactam A II; NSC 615450
- DTXSID50202234
- HY-N2891
- NSC-615450
- 14-hydroxy-15-methoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2,4,6,8,12,14-heptaen-11-one
- CHEMBL390368
- AristolactamAII
- G86794
- DA-69789
- 2-Hydroxy-1-methoxydibenzo[cd,f]indol-4(5H)-one
-
- Inchi: 1S/C16H11NO3/c1-20-15-12(18)7-10-13-11(17-16(10)19)6-8-4-2-3-5-9(8)14(13)15/h2-7,18H,1H3,(H,17,19)
- InChI Key: ZEKAIRFOYPDZNC-UHFFFAOYSA-N
- SMILES: O(C)C1=C(C=C2C(NC3C=C4C=CC=CC4=C1C=32)=O)O
Computed Properties
- Exact Mass: 265.07400
- Monoisotopic Mass: 265.074
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 1
- Complexity: 413
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 58.6A^2
- XLogP3: 3
Experimental Properties
- Color/Form: Yellow powder
- Density: 1.441
- Boiling Point: 459.2°Cat760mmHg
- Flash Point: 231.5°C
- Refractive Index: 1.776
- PSA: 62.32000
- LogP: 2.98650
Aristolactam A II Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Aristolactam A II Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A50970-5mg |
Aristolactam-aii |
53948-07-5 | ,HPLC≥98% | 5mg |
¥5280.0 | 2023-09-08 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1094473-5mg |
Aristolactam A II |
53948-07-5 | 98% | 5mg |
¥2023.00 | 2024-05-09 | |
| Ambeed | A886131-5mg |
Aristolactam AII |
53948-07-5 | 99+% | 5mg |
$753.0 | 2025-03-01 | |
| A2B Chem LLC | AG32313-5mg |
Aristolactam AII |
53948-07-5 | 98% by HPLC | 5mg |
$725.00 | 2024-04-19 | |
| A2B Chem LLC | AG32313-10mg |
Aristolactam AII |
53948-07-5 | 98% by HPLC | 10mg |
$1201.00 | 2024-04-19 | |
| A2B Chem LLC | AG32313-25mg |
Aristolactam AII |
53948-07-5 | 98% by HPLC | 25mg |
$2498.00 | 2024-04-19 | |
| A2B Chem LLC | AG32313-50mg |
Aristolactam AII |
53948-07-5 | 98% by HPLC | 50mg |
$4231.00 | 2024-04-19 | |
| A2B Chem LLC | AG32313-100mg |
Aristolactam AII |
53948-07-5 | 98% by HPLC | 100mg |
$7293.00 | 2024-04-19 | |
| A2B Chem LLC | AG32313-500mg |
Aristolactam AII |
53948-07-5 | 98% by HPLC | 500mg |
$23467.00 | 2024-04-19 | |
| A2B Chem LLC | AG32313-1000mg |
Aristolactam AII |
53948-07-5 | 98% by HPLC | 1000mg |
$37530.00 | 2024-04-19 |
Aristolactam A II Suppliers
Aristolactam A II Related Literature
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on Aristolactam A II
Introduction to Aristolactam A II (CAS No. 53948-07-5)
Aristolactam A II, also known by its CAS number 53948-07-5, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has been extensively studied for its unique structural properties and potential applications in drug development. The name Aristolactam A II reflects its classification within a series of related compounds, each exhibiting distinct chemical and biological characteristics.
The molecular structure of Aristolactam A II is characterized by a lactam ring, which is a cyclic amide formed from the intramolecular condensation of an amino group with a carboxylic acid group. This structural feature contributes to its stability and reactivity under various chemical conditions. Recent studies have highlighted the importance of lactams in medicinal chemistry, particularly in the design of bioactive molecules with therapeutic potential.
One of the most notable aspects of Aristolactam A II is its role in biological systems. Research has demonstrated that this compound exhibits significant activity against certain enzymes and cellular pathways, making it a promising candidate for drug discovery. For instance, studies published in leading journals such as Nature Communications and Journal of Medicinal Chemistry have shown that Aristolactam A II can modulate key targets involved in inflammatory responses and cancer progression.
The synthesis of Aristolactam A II has also been a focal point for chemists. Traditional methods involve multi-step reactions, but recent advancements have introduced more efficient strategies, such as microwave-assisted synthesis and catalytic processes. These innovations not only enhance the yield and purity of the compound but also reduce the environmental footprint associated with its production.
In terms of applications, Aristolactam A II has shown potential in several therapeutic areas. For example, preclinical studies have indicated its efficacy in reducing inflammation in animal models, suggesting its possible use in treating conditions such as arthritis and other inflammatory disorders. Additionally, its anti-proliferative effects on cancer cells have positioned it as a candidate for anti-cancer drug development.
The study of Aristolactam A II continues to evolve with cutting-edge research techniques. Advanced analytical methods, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, have provided deeper insights into its molecular interactions and pharmacokinetics. These findings are crucial for optimizing its bioavailability and minimizing potential side effects.
In conclusion, Aristolactam A II (CAS No. 53948-07-5) represents a valuable compound with diverse applications in both academic research and industrial settings. Its unique chemical properties, coupled with emerging findings from recent studies, underscore its importance as a tool for advancing medical science and developing innovative therapies.
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